(S,S)-Teth-TsDpen RuCl
Overview
Description
(S,S)-Tetrahydro-4-thiazolidinone (TsDpen) RuCl is a novel organometallic compound that has recently been developed for use as a catalyst in various organic synthesis reactions. It is a member of the RuCl family of organometallic compounds, which are compounds containing both a metal and an organic group. These compounds are used to catalyze a variety of organic synthesis reactions, including the synthesis of polymers, pharmaceuticals, and fine chemicals. TsDpen RuCl is of particular interest due to its high activity and selectivity, as well as its low toxicity.
Scientific Research Applications
Asymmetric Transfer Hydrogenation
(S,S)-Teth-TsDpen RuCl, a ruthenium-based catalyst, has been extensively utilized in asymmetric transfer hydrogenation. This process is crucial for producing chiral compounds with high enantioselectivity. For instance, it has been applied in the kinetic resolution and enantioselective synthesis of cis-β-heteroaryl amino cycloalkanols, which are vital in biological research (Vijyesh K. Vyas & B. Bhanage, 2016). The catalyst aids in the dynamic kinetic resolution of certain compounds, leading to high yields and enantioselectivities.
Catalyst Design and Mechanism
The design and synthesis of tethered versions of Ru(II)/TsDPEN catalysts, including (S,S)-Teth-TsDpen RuCl, have been explored for their applications in asymmetric hydrogenation of ketones and imines (Hans G Nedden, A. Zanotti-gerosa, & M. Wills, 2016). These studies provide insights into the reaction mechanisms and potential industrial applications, especially in the pharmaceutical sector.
Synthesis of Chiral Compounds
The catalyst has been used for the synthesis of chiral 2‐Aroyl‐1‐tetralols via the asymmetric transfer hydrogenation of 2‐Aroyl‐1‐tetralones. This process achieves high yields and enantiomeric excesses, contributing to the production of important chiral molecules (Yun Wu, Zhicong Geng, J. Bai, & Yawen Zhang, 2011).
Role in Catalysis
Research has been conducted to understand the role of stereochemical configuration at the ruthenium center in (S,S)-Teth-TsDpen RuCl and its impact on catalysis. This is vital for comprehending how the catalyst influences the stereochemistry of the product (Andrew M. R. Hall et al., 2021).
One-Pot Synthesis Applications
The catalyst has been employed for one-pot selective synthesis of chiral β-aminols from α-bromo ketones, showcasing its versatility and efficiency in producing optically active alcohols and derivatives (A. Mishra & B. Bhanage, 2021).
Enantioselective Catalysis
(S,S)-Teth-TsDpen RuCl has shown effectiveness in enantioselective catalysis. It has been used in the asymmetric transfer hydrogenation of ketones, achieving complete conversion and high enantioselectivities (J. Soleimannejad, Adam L. Sisson, & C. White, 2003).
properties
IUPAC Name |
chlororuthenium(2+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylazanidyl)ethyl]-(4-methylphenyl)sulfonylazanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-30H,11,14,23H2,1H3;1H;/q-2;;+3/p-1/t29-,30-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIJKCWYHFMEK-SEILFYAJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]CCCC4=CC=CC=C4.Cl[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[N-]CCCC4=CC=CC=C4.Cl[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN2O2RuS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-Teth-TsDpen RuCl | |
CAS RN |
851051-43-9 | |
Record name | Methylruthenium(3+) chloride {(1S,2S)-1,2-diphenyl-2-[(3-phenylpropyl)azanidyl]ethyl}[(4-methylphenyl)sulfonyl]azanide (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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